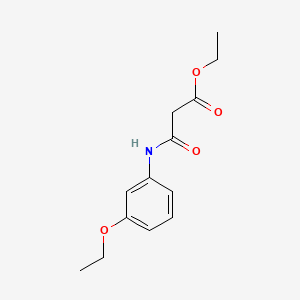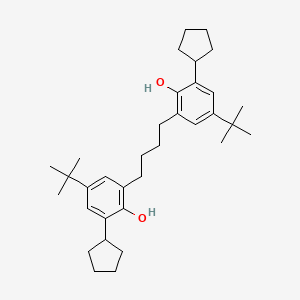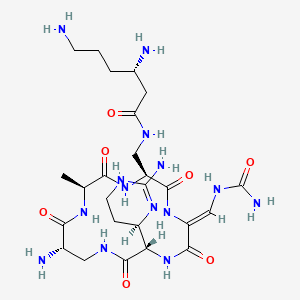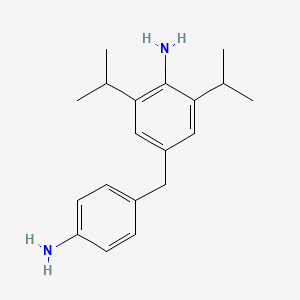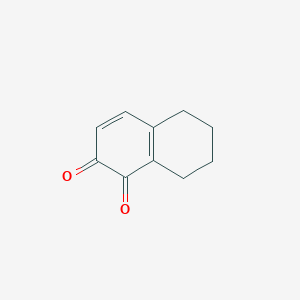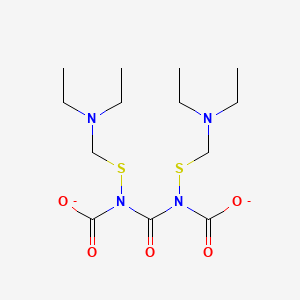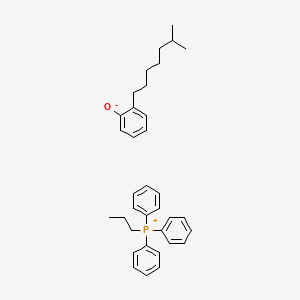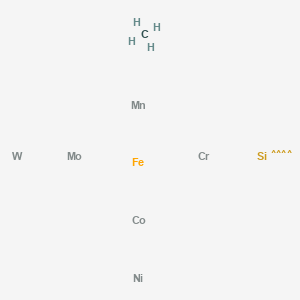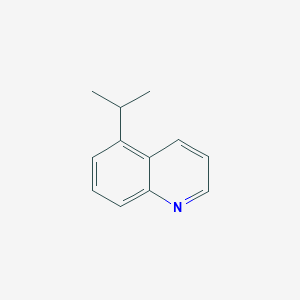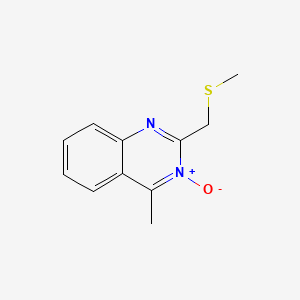
4-Methyl-2-((methylthio)methyl)-2,3-dihydroquinazoline 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Óxido de 4-metil-2-((metiltio)metil)-2,3-dihidroquinazolina es un compuesto heterocíclico que pertenece a la familia de las quinazolinas. Las quinazolinas son conocidas por sus diversas actividades biológicas y son ampliamente estudiadas en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-Óxido de 4-metil-2-((metiltio)metil)-2,3-dihidroquinazolina típicamente implica la ciclización de precursores apropiados bajo condiciones específicas. Un método común involucra la reacción del alcohol 4-metil-2-aminobencílico con ácido metiltioacético en presencia de un agente oxidante. La reacción generalmente se lleva a cabo bajo condiciones de reflujo, y el producto se purifica mediante recristalización.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del solvente, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-Óxido de 4-metil-2-((metiltio)metil)-2,3-dihidroquinazolina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su sulfuro correspondiente.
Sustitución: El grupo metiltio puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse en reacciones de sustitución, a menudo en presencia de una base.
Principales productos formados
Oxidación: Sulfoxidos y sulfonas.
Reducción: Sulfuro correspondiente.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El 3-Óxido de 4-metil-2-((metiltio)metil)-2,3-dihidroquinazolina tiene varias aplicaciones de investigación científica:
Química: Utilizado como intermedio en la síntesis de derivados de quinazolina más complejos.
Biología: Estudiado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Investigado por su posible uso en el desarrollo de fármacos, particularmente en la focalización de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción del 3-Óxido de 4-metil-2-((metiltio)metil)-2,3-dihidroquinazolina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas al unirse a sus sitios activos, evitando así la unión del sustrato y la actividad catalítica subsiguiente. Las vías y los objetivos exactos pueden variar dependiendo de la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
- 4-Metil-2-((metiltio)metil)-2,3-dihidroquinazolina
- 1-Óxido de 4-metil-2-((metiltio)metil)-2,3-dihidroquinazolina
- 2-Óxido de 4-metil-2-((metiltio)metil)-2,3-dihidroquinazolina
Singularidad
El 3-Óxido de 4-metil-2-((metiltio)metil)-2,3-dihidroquinazolina es único debido a la presencia del grupo 3-óxido, que imparte propiedades químicas y biológicas distintas. Este grupo funcional puede influir en la reactividad, estabilidad e interacción del compuesto con objetivos biológicos, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
7148-82-5 |
|---|---|
Fórmula molecular |
C11H12N2OS |
Peso molecular |
220.29 g/mol |
Nombre IUPAC |
4-methyl-2-(methylsulfanylmethyl)-3-oxidoquinazolin-3-ium |
InChI |
InChI=1S/C11H12N2OS/c1-8-9-5-3-4-6-10(9)12-11(7-15-2)13(8)14/h3-6H,7H2,1-2H3 |
Clave InChI |
OSTXDHZFOGTKMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C(=NC2=CC=CC=C12)CSC)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


